![molecular formula C10H7N3S B1626172 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole CAS No. 96911-73-8](/img/structure/B1626172.png)
6-(Pyridin-2-yl)imidazo[2,1-b]thiazole
Vue d'ensemble
Description
6-(Pyridin-2-yl)imidazo[2,1-b]thiazole is a heterocyclic compound that features a fused bicyclic structure combining an imidazole ring and a thiazole ring, with a pyridine substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole typically involves multicomponent reactions. One common method includes the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization and aromatization steps . Another approach involves the oxidative aminocarbonylation of a triple bond, leading to the formation of a 2-ynamide intermediate, which undergoes intramolecular conjugate addition and subsequent aromatization .
Industrial Production Methods: Modern industrial methods for synthesizing this compound often utilize continuous flow systems with multistage reactors. This approach allows for the efficient production of the compound without the need for isolating intermediate compounds .
Analyse Des Réactions Chimiques
Electrophilic Substitution Reactions
The electron-rich C3 and C5 positions of the imidazo[2,1-b]thiazole ring are susceptible to electrophilic attacks:
Formylation at C3
Reaction of 2-phenylbenzo[d]imidazo[2,1-b]thiazole with POCl₃ in DMF introduces a formyl group at C3, yielding 2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde. Similar conditions likely apply to 6-(pyridin-2-yl) derivatives .
Conditions : POCl₃ (2 eq.), DMF, 60°C, 4 hours.
Yield : ~90% .
Iodination at C3
Iodination using I₂ and tert-butyl hydroperoxide (TBHP) in acetonitrile selectively functionalizes C3:
Conditions : I₂ (1 eq.), TBHP (3 eq.), CH₃CN, 60°C, 6 hours.
Yield : 68% for 3-iodo-2-phenylbenzo[d]imidazo[2,1-b]thiazole .
C–H Bond Functionalization
Regioselective C(sp²)–H bond modifications are achievable under oxidative conditions:
Selenylation at C5
A sustainable protocol using urea hydrogen peroxide (UHP) and diselenides introduces selenium at C5 :
Conditions : UHP (1 eq.), diphenyl diselenide (0.5 eq.), ethyl lactate, 60°C, 3 hours.
Yield : 72–89% for selenylated imidazo[2,1-b]thiazoles .
Example :
Substrate | Product | Yield |
---|---|---|
6-(4-Methoxyphenyl) derivative | 5-(Phenylselanyl)imidazo[2,1-b]thiazole | 85% |
Cross-Coupling Reactions
Halogenated derivatives participate in transition metal-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
3-Iodo derivatives undergo palladium-catalyzed cross-coupling with aryl boronic acids. For example:
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O, 80°C .
Yield : ~75–85% for biaryl products .
Oxidation and Reduction
Functional groups on the scaffold are redox-active:
Oxidation of Aldehydes
The C3-carbaldehyde group can be oxidized to a carboxylic acid using KMnO₄ or NaClO₂ .
Conditions : NaClO₂ (2 eq.), NaH₂PO₄, t-BuOH/H₂O, 25°C.
Yield : ~70% .
Reduction of Nitroso Groups
Nitroso derivatives (e.g., 3-nitrosoimidazo[1,2-a]pyridines) are reduced to amines using H₂/Pd-C .
Nucleophilic Substitution
The pyridine ring facilitates nucleophilic aromatic substitution (NAS):
Fluorine Replacement
4-Fluoropyridines react with hydroxy-imidazothiazines to form 4-pyridinyloxy derivatives .
Conditions : K₂CO₃, DMF, 80°C.
Yield : 60–78% .
Acylation and Alkylation
The N1 position of the imidazole ring is reactive toward acylating/alkylating agents:
Acetamide Formation
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid reacts with amines to form cytotoxic acetamides :
Conditions : EDC·HCl, HOBt, DMF, 25°C.
Example :
Mechanistic Considerations
-
Radical Pathways : TBHP/I₂ systems generate iodine radicals for C–H iodination .
-
Electrophilic Aromatic Substitution : tBuONO acts as an NO⁺ source for nitrosylation .
-
Sustainability : Ethyl lactate as a green solvent improves reaction eco-friendliness in selenylation .
This compound’s versatility in electrophilic, radical, and cross-coupling reactions makes it valuable for drug discovery and materials science. Future work could explore photocatalytic or asymmetric functionalization strategies.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
6-(Pyridin-2-yl)imidazo[2,1-b]thiazole features a fused bicyclic structure composed of an imidazole and a thiazole ring, with a pyridine substituent at the 6-position. The synthesis of this compound typically involves multicomponent reactions, such as the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid followed by cyclization and aromatization. Modern industrial methods often utilize continuous flow systems for efficient production without isolating intermediates.
Medicinal Chemistry
The compound is primarily recognized for its potential therapeutic applications:
- Anticancer Activity : Numerous studies indicate that derivatives of this compound exhibit potent anticancer properties. For example, derivatives have shown IC50 values ranging from 0.64 to 1.44 μM against A549 lung cancer cells, indicating significant antiproliferative activity. Mechanistic studies suggest that these compounds induce cell cycle arrest in the G2/M phase and activate apoptotic pathways through caspase activation .
- Antimicrobial Properties : The compound demonstrates significant antibacterial activity against strains such as E. coli and C. albicans. One derivative exhibited an inhibition zone of 22 mm against E. coli, comparable to standard antibiotics like Ciprofloxacin.
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, the compound has shown promise in various other areas:
- Anti-tubercular Activity : Some derivatives selectively inhibit Mycobacterium tuberculosis, with IC50 values around 2.03 μM.
- Anti-inflammatory Effects : Research has indicated that certain derivatives possess anti-inflammatory properties, as demonstrated in vivo through carrageenan-induced edema models in rats .
Case Studies
Several case studies further illustrate the efficacy of this compound:
- Murine Leukemia Cells : A series of derivatives were tested against L1210 murine leukemia cells, showing IC50 values between 0.79 and 1.6 μM while inducing apoptosis through phosphatidylserine externalization.
- HepG2 Cells Evaluation : Compounds were assessed for cytotoxicity against HepG2 liver cancer cells using MTT assays, revealing significant toxicity with IC50 values as low as 4.712 μM for certain derivatives .
Mécanisme D'action
The mechanism of action of 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
6-(Pyridin-2-yl)imidazo[2,1-b]thiazole can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound also exhibits significant biological activities but differs in its core structure and substituent positions.
Isoxazole Ring-Containing Imidazo[2,1-b]thiazole Derivatives: These derivatives have shown potent anticancer activity and are structurally similar but contain an additional isoxazole ring.
Uniqueness: The uniqueness of this compound lies in its fused bicyclic structure and the presence of a pyridine substituent, which contribute to its diverse biological activities and potential therapeutic applications .
Activité Biologique
6-(Pyridin-2-yl)imidazo[2,1-b]thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by relevant data and case studies.
Structure and Synthesis
The compound this compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications. The synthesis often involves various methods such as Hantzsch thiazole synthesis and Claisen–Schmidt condensation, which yield derivatives with varying biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of imidazo[2,1-b]thiazole derivatives. For instance:
- Cytotoxic Effects : A study reported that derivatives exhibited IC50 values ranging from 0.64 to 1.44 μM against A549 lung cancer cells, indicating potent antiproliferative activity. Mechanistic studies revealed that these compounds induce cell cycle arrest in the G2/M phase and activate apoptotic pathways through caspase-3 activation and DNA fragmentation analysis .
- Molecular Docking Studies : Molecular docking has shown that these compounds effectively bind to tubulin proteins, inhibiting microtubule assembly, which is crucial for cancer cell proliferation .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
11x | A549 (Lung Cancer) | 0.64 - 1.44 | G2/M phase arrest, caspase activation |
5l | MDA-MB-231 | 1.4 | VEGFR2 inhibition |
5a | HepG2 | 74.2 | Moderate cytotoxicity |
Antimicrobial Activity
The antimicrobial properties of imidazo[2,1-b]thiazole derivatives have also been investigated:
- Antibacterial Effects : Compounds have shown significant activity against various bacterial strains, including E. coli and C. albicans. For example, one derivative demonstrated an inhibition zone (IZ) of 22 mm against E. coli, comparable to standard antibiotics like Ciprofloxacin .
Table 2: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
3 | E. coli | 22 |
4 | C. albicans | 19 |
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, imidazo[2,1-b]thiazole derivatives have shown potential in other areas:
- Anti-tubercular Activity : Some derivatives exhibit selective inhibition against Mycobacterium tuberculosis with IC50 values around 2.03 μM .
- Sigma Receptor Affinity : Certain compounds demonstrate a high affinity for sigma receptors, particularly sigma-1 receptors, which are implicated in various neurological disorders .
Case Studies
Several case studies have documented the efficacy of these compounds:
- Study on Murine Leukemia Cells : A series of imidazo[2,1-b]thiazole derivatives were tested against murine leukemia cells (L1210). The most effective compound exhibited IC50 values between 0.79 and 1.6 μM, inducing apoptosis through phosphatidylserine externalization .
- Evaluation Against HepG2 Cells : Compounds were assessed for their cytotoxicity against HepG2 liver cancer cells using MTT assays and flow cytometry. The results indicated significant toxicity with IC50 values as low as 4.712 μM for certain derivatives .
Propriétés
IUPAC Name |
6-pyridin-2-ylimidazo[2,1-b][1,3]thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c1-2-4-11-8(3-1)9-7-13-5-6-14-10(13)12-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOAEQMKLXICPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN3C=CSC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540785 | |
Record name | 6-(Pyridin-2-yl)imidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96911-73-8 | |
Record name | 6-(Pyridin-2-yl)imidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.